(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one
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Overview
Description
(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and ethylphenyl groups, and a phenylprop-2-en-1-one moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylacetophenone with phenylhydrazine to form 4-ethylphenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The final step involves the Claisen-Schmidt condensation of the pyrazole derivative with benzaldehyde under basic conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK). By binding to the active sites of these enzymes, it prevents their activation and subsequent signaling pathways, leading to the suppression of cellular processes like proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile: Another synthetic compound with similar structural features and enzyme inhibition properties.
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one stands out due to its specific substitution pattern and the presence of both pyrazole and phenylprop-2-en-1-one moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-2-20-13-15-22(16-14-20)26-23(17-18-25(29)21-9-5-3-6-10-21)19-28(27-26)24-11-7-4-8-12-24/h3-19H,2H2,1H3/b18-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMXYODGYLTWHV-ZCXUNETKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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